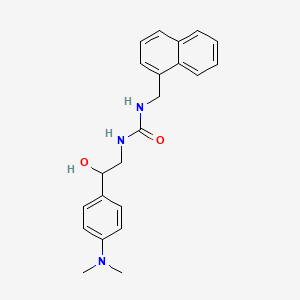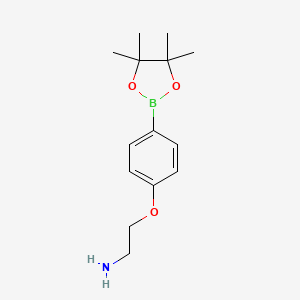![molecular formula C16H15ClF3N3O2 B2356250 2-(2-Chlorophenyl)-1-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one CAS No. 1396807-14-9](/img/structure/B2356250.png)
2-(2-Chlorophenyl)-1-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-Chlorophenyl)-1-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one” is a complex organic molecule. It contains several functional groups and structural features, including a chlorophenyl group, a trifluoromethyl group, an oxadiazole ring, and a piperidine ring. These groups are known to impart various chemical and physical properties to the molecule, and they may also play a role in its biological activity .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures (the piperidine and oxadiazole rings), as well as a variety of functional groups. These groups will influence the compound’s shape, reactivity, and physical properties .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the oxadiazole ring might participate in cycloaddition reactions .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Synthesis and Antibacterial Study : Compounds similar to the one , with a 1,3,4-oxadiazole bearing structure, have been synthesized and analyzed for antibacterial properties. These compounds showed moderate to talented antibacterial activity, indicating potential use in antimicrobial applications (Khalid et al., 2016).
Antibacterial Potentials of Derivatives : Another study focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These derivatives exhibited moderate antibacterial potentials, especially against Gram-negative bacterial strains (Iqbal et al., 2017).
Butyrylcholinesterase Inhibition : Research also shows that similar 1,3,4-oxadiazole compounds can be screened against enzymes like butyrylcholinesterase (BChE), suggesting potential applications in treating diseases where BChE inhibitors are effective (Khalid et al., 2016).
Evaluation for Alzheimer’s Disease : Some derivatives of similar structures have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease, demonstrating the compound's relevance in neurodegenerative disease research (Rehman et al., 2018).
Antimicrobial Activity : There's ongoing research into the antimicrobial efficacy of related 1,3,4-oxadiazole compounds. Some of these have shown significant antibacterial activity, further underscoring their potential in developing new antimicrobial agents (Fuloria et al., 2009).
Antitumor Potential : Studies also indicate the antitumor potential of compounds with similar structures. Research into their effects on various cancer cell lines could open avenues for new therapeutic applications in oncology (Al-Suwaidan et al., 2015).
Mécanisme D'action
The mechanism of action of this compound is not clear without specific biological context. The presence of multiple functional groups suggests that it could interact with various biological targets. For example, oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties .
Orientations Futures
The future research directions for this compound could be vast, given the wide range of biological activities reported for oxadiazole derivatives . It could be explored for potential applications in medicine, agriculture, or other fields. Further studies could also focus on optimizing its synthesis, investigating its mechanism of action, or elucidating its physical and chemical properties.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O2/c17-12-4-2-1-3-11(12)9-13(24)23-7-5-10(6-8-23)14-21-22-15(25-14)16(18,19)20/h1-4,10H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNEBWJVKDLPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide](/img/structure/B2356167.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2356168.png)
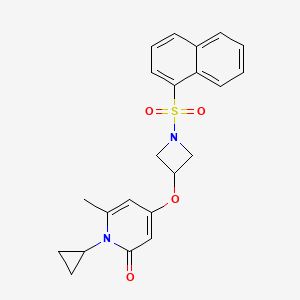

![1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B2356173.png)
![3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine](/img/no-structure.png)
![N-(2-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2356182.png)
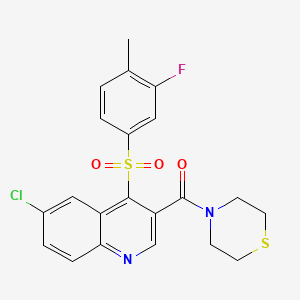
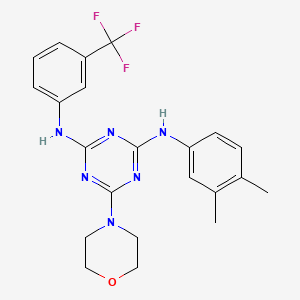
![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2356186.png)
![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2356187.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-phenoxybenzamide](/img/structure/B2356188.png)
